Methyl 2-bromo-3-cyano-4-fluorophenylacetate
Overview
Description
Methyl 2-bromo-3-cyano-4-fluorophenylacetate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of phenylacetate, featuring bromine, cyano, and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-cyano-4-fluorophenylacetate typically involves the bromination, cyanation, and fluorination of a phenylacetate precursor. One common method includes:
Cyanation: The addition of a cyano group (CN) can be achieved through a nucleophilic substitution reaction using a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyano-4-fluorophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Amino derivatives from the reduction of the cyano group.
Oxidation: Carboxylic acids from the oxidation of the ester group.
Scientific Research Applications
Methyl 2-bromo-3-cyano-4-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-cyano-4-fluorophenylacetate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-cyano-4-chlorophenylacetate
- Methyl 2-bromo-3-cyano-4-methylphenylacetate
- Methyl 2-bromo-3-cyano-4-nitrophenylacetate
Uniqueness
Methyl 2-bromo-3-cyano-4-fluorophenylacetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
methyl 2-(2-bromo-3-cyano-4-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-9(14)4-6-2-3-8(12)7(5-13)10(6)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUHUNMIORBKKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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